

Application Notes and Protocols for Oral Administration of ASP6918 in Mice

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Compound of Interest		
Compound Name:	ASP6918	
Cat. No.:	B12375681	Get Quote

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Introduction

ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors. This document provides detailed application notes and protocols for the oral administration of **ASP6918** in mouse models, particularly focusing on xenograft studies for efficacy evaluation. The provided methodologies are based on published preclinical data and established practices for similar compounds.

Mechanism of Action

ASP6918 selectively targets the cysteine residue of the G12C mutant KRAS protein. By forming a covalent bond, it locks KRAS in an inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting the downstream activation of pro-proliferative signaling pathways, most notably the RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3]

Data Presentation In Vitro Potency



Compound	Target	IC50 (μM)	Cell Line	Assay
ASP6918	KRAS G12C	0.028	N/A	Biochemical Assay
ASP6918	Cell Growth	0.0061	NCI-H1373	Cell Viability Assay

In Vivo Efficacy: NCI-H1373 Xenograft Model

Dosage (mg/kg, oral, daily)	Treatment Duration	Tumor Growth Inhibition (TGI)
10	13 days	27%
20	13 days	68%
40	13 days	49%
60	13 days	73%

Note: The non-linear dose-response of TGI at 40 mg/kg may be due to experimental variability.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for **ASP6918** in mice (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available in the reviewed literature. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.

Experimental Protocols

Protocol 1: Oral Formulation Preparation (Representative)

This protocol is based on formulations used for similar orally administered KRAS inhibitors. The optimal formulation for **ASP6918** should be determined empirically.

Materials:



- ASP6918 powder
- Vehicle solution (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of ASP6918 and vehicle based on the desired final concentration and the number of animals to be dosed.
- Weigh the appropriate amount of ASP6918 powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of the vehicle solution to the tube.
- Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution.
- If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.
- Visually inspect the solution to ensure it is clear and free of particulates before administration.
- Prepare the formulation fresh daily.

Protocol 2: Oral Administration by Gavage in Mice

Materials:

- Prepared ASP6918 formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)
- Syringes (1 mL)



Animal scale

Procedure:

- Weigh each mouse to determine the precise volume of the formulation to be administered.
 The typical dosing volume for mice is 5-10 μL/g of body weight.
- Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
- Measure the correct volume of the ASP6918 formulation into a syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
- Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.
- Slowly dispense the contents of the syringe.
- Carefully withdraw the gavage needle.
- Monitor the mouse for a few minutes after dosing to ensure there are no adverse reactions.
- Return the mouse to its cage.

Protocol 3: NCI-H1373 Xenograft Tumor Model

Materials:

- NCI-H1373 human non-small cell lung cancer cells
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Matrigel (or similar basement membrane matrix)
- Immunodeficient mice (e.g., athymic nude or NOD-SCID)
- Calipers



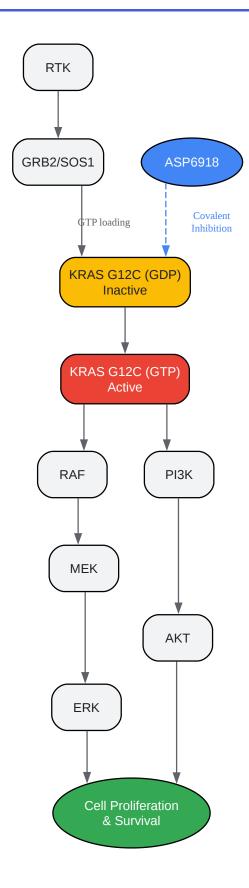
- ASP6918 formulation
- Vehicle control

Procedure:

- Cell Preparation: Culture NCI-H1373 cells according to standard protocols. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 5 x 10⁶ cells per 100 μL.
- Tumor Inoculation: Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Group Randomization and Treatment: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.
- Dosing: Administer ASP6918 or vehicle control orally once daily according to Protocol 2.
 Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
- Efficacy Evaluation: Continue treatment for the specified duration (e.g., 13 days). At the end of the study, measure the final tumor volumes and calculate the Tumor Growth Inhibition (TGI).

Visualizations

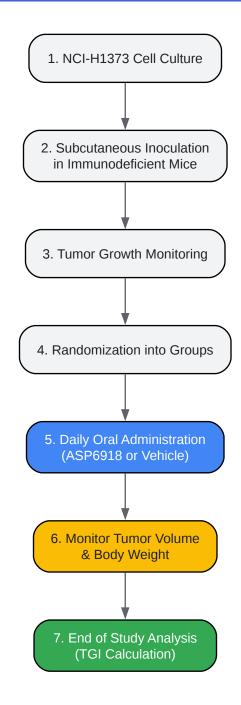




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Caption: ASP6918 covalently binds to inactive KRAS G12C, preventing downstream signaling.





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Caption: Workflow for a mouse xenograft efficacy study of ASP6918.

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